molecular formula C5H9F3O B3051466 4,4,4-Trifluoro-3-methylbutan-1-ol CAS No. 339-62-8

4,4,4-Trifluoro-3-methylbutan-1-ol

Cat. No.: B3051466
CAS No.: 339-62-8
M. Wt: 142.12 g/mol
InChI Key: JHKAMWUCXKBJBI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutan-1-ol is an organic compound with the molecular formula C5H9F3O. It is a colorless liquid known for its high electronegativity due to the presence of fluorine atoms. This compound is used in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutan-1-ol has several applications in scientific research:

Safety and Hazards

The safety information available indicates that 4,4,4-Trifluoro-3-methylbutan-1-ol should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4,4-Trifluoro-3-methylbutan-1-ol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of ethyl trifluoroacetate and Grignard reagents is common due to their availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated alcohols, ketones, and aldehydes .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-1-ol involves its interaction with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form stable hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the activity of target molecules .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-3-methylbutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-4(2-3-9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAMWUCXKBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298042
Record name 4,4,4-Trifluoro-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-62-8
Record name NSC120381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-Trifluoro-3-methyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.